molecular formula C16H13IN4O2S B3672807 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea CAS No. 6374-20-5

N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea

Cat. No.: B3672807
CAS No.: 6374-20-5
M. Wt: 452.3 g/mol
InChI Key: JBALBPFCSAOXKO-UHFFFAOYSA-N
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Description

“N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of precursors like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of these precursors with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions in the research of 1,3,4-thiadiazol derivatives could involve the design and synthesis of new compounds with improved potency and reduced toxicity. The pharmacophore hybridization approach, which involves modifying the structure of known derivatives with documented activity, is one method being used to search for new compounds .

Properties

IUPAC Name

1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN4O2S/c1-23-11-8-6-10(7-9-11)18-15(22)19-16-21-20-14(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALBPFCSAOXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361762
Record name 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-20-5
Record name 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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